ethyl 1-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoyl]piperidine-4-carboxylate ethyl 1-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoyl]piperidine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 892464-97-0
VCID: VC11983188
InChI: InChI=1S/C18H22N2O5/c1-2-24-17(22)13-7-10-19(11-8-13)16(21)9-12-20-14-5-3-4-6-15(14)25-18(20)23/h3-6,13H,2,7-12H2,1H3
SMILES: CCOC(=O)C1CCN(CC1)C(=O)CCN2C3=CC=CC=C3OC2=O
Molecular Formula: C18H22N2O5
Molecular Weight: 346.4 g/mol

ethyl 1-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoyl]piperidine-4-carboxylate

CAS No.: 892464-97-0

Cat. No.: VC11983188

Molecular Formula: C18H22N2O5

Molecular Weight: 346.4 g/mol

* For research use only. Not for human or veterinary use.

ethyl 1-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoyl]piperidine-4-carboxylate - 892464-97-0

Specification

CAS No. 892464-97-0
Molecular Formula C18H22N2O5
Molecular Weight 346.4 g/mol
IUPAC Name ethyl 1-[3-(2-oxo-1,3-benzoxazol-3-yl)propanoyl]piperidine-4-carboxylate
Standard InChI InChI=1S/C18H22N2O5/c1-2-24-17(22)13-7-10-19(11-8-13)16(21)9-12-20-14-5-3-4-6-15(14)25-18(20)23/h3-6,13H,2,7-12H2,1H3
Standard InChI Key PUFWCAPVKPRJDK-UHFFFAOYSA-N
SMILES CCOC(=O)C1CCN(CC1)C(=O)CCN2C3=CC=CC=C3OC2=O
Canonical SMILES CCOC(=O)C1CCN(CC1)C(=O)CCN2C3=CC=CC=C3OC2=O

Introduction

Ethyl 1-[3-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)propanoyl]piperidine-4-carboxylate is a synthetic organic compound. Its structure includes:

  • Benzoxazole Core: A heterocyclic moiety containing nitrogen and oxygen, often associated with biological activity.

  • Piperidine Ring: A six-membered nitrogen-containing ring, commonly found in pharmacologically active compounds.

  • Ester Functional Group: The ethyl ester contributes to the compound's solubility and potential bioavailability.

These structural features suggest that the compound could have applications in medicinal chemistry, particularly in drug discovery.

Potential Synthesis Pathway

The synthesis of such compounds typically involves:

  • Formation of Benzoxazole Core:

    • Cyclization of an o-nitrophenol derivative with a carboxylic acid or its equivalent.

  • Attachment of Piperidine Ring:

    • Alkylation or acylation reactions to introduce the piperidine moiety.

  • Esterification:

    • Reaction with ethanol or ethyl halides in the presence of a catalyst.

Applications and Biological Activity

Based on structural analogs:

  • Pharmacological Potential:

    • Benzoxazole derivatives are known for antimicrobial, anti-inflammatory, and anticancer properties.

    • Piperidine-containing compounds often exhibit neurological activity.

  • Drug Development:

    • Compounds with similar structures are explored as enzyme inhibitors or receptor modulators.

Analytical Techniques for Characterization

To confirm the structure and purity of the compound:

  • NMR Spectroscopy (1H and 13C): For structural elucidation.

  • Mass Spectrometry (MS): To determine molecular weight.

  • Infrared (IR) Spectroscopy: To identify functional groups.

  • High-Performance Liquid Chromatography (HPLC): For purity analysis.

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